molecular formula C10H6ClF B11908555 6-Chloro-1-fluoronaphthalene

6-Chloro-1-fluoronaphthalene

Cat. No.: B11908555
M. Wt: 180.60 g/mol
InChI Key: ZWKOYTLOWDTOTD-UHFFFAOYSA-N
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Description

6-Chloro-1-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the 6th position and a fluorine atom at the 1st position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 6-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial step often includes chlorination of naphthalene to produce 6-chloronaphthalene, followed by fluorination. The process parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: It can undergo oxidation reactions to form corresponding naphthoquinones or reduction reactions to yield dihydronaphthalenes.

    Coupling Reactions: It is also involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

    Nucleophilic Substitution: Substituted naphthalenes with various functional groups.

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

6-Chloro-1-fluoronaphthalene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-fluoronaphthalene in various reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the electron-withdrawing effect of the fluorine atom facilitates the displacement of the chlorine atom by nucleophiles. In coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with nucleophilic partners.

Comparison with Similar Compounds

    1-Fluoronaphthalene: Similar structure but lacks the chlorine atom.

    6-Chloronaphthalene: Similar structure but lacks the fluorine atom.

    1-Chloro-6-fluoronaphthalene: Positional isomer with chlorine at the 1st position and fluorine at the 6th position.

Uniqueness: 6-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

6-chloro-1-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H

InChI Key

ZWKOYTLOWDTOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)F

Origin of Product

United States

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